[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Description
[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and a methanamine group at position 3, forming a hydrochloride salt.
Properties
IUPAC Name |
(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;/h1-4H,5,9H2,(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYDDJZHYZWHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-25-9 | |
| Record name | [5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of [5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal, and it is the main constituent of intracellular proteinaceous accumulations found in Parkinson’s disease (PD) patients.
Mode of Action
This compound interacts with alpha-synuclein, inhibiting its aggregation. In pathological conditions, alpha-synuclein can form amyloid aggregates that lead to neurotoxicity and neurodegeneration. The compound has been shown to slightly reduce the α-syn aggregation.
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In the misfolded state, the aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons. This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress.
Biological Activity
[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound that has garnered interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the formation of a triazole ring through the reaction of hydrazine derivatives with pyridinecarboxylic acids. The process can yield various derivatives with potential pharmacological properties. For instance, the synthesis of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-thio-acetamides has been documented, indicating a pathway to functionalize the triazole scaffold for enhanced biological activity .
Antineurodegenerative Properties
Recent studies have highlighted the neuroprotective effects of compounds based on the 5-(pyridin-4-yl)-1,2,4-triazole scaffold. Notably, these compounds have shown promise in preventing alpha-synuclein aggregation, which is crucial in the context of Parkinson's disease. The compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated significant neuroprotective activity by reducing bradykinesia and modulating neurotoxic markers in animal models .
Psychotropic Effects
The synthesized triazole derivatives have also been evaluated for their psychotropic activities. In particular, they exhibited antiepileptic, anxiolytic, and antidepressant effects with a notable Ra value (a measure of activity) exceeding 0.50 in various assays. This suggests that these compounds may interact with neurotransmitter systems and could be developed as therapeutic agents for mood disorders and epilepsy .
Antimicrobial Activity
Compounds containing the triazole moiety have been reported to possess antimicrobial properties. Research indicates that certain derivatives exhibit fungicidal activity against various pathogens. This broad-spectrum antimicrobial action is attributed to the ability of the triazole ring to interfere with fungal cell membrane synthesis .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Sulfur-Containing Derivatives
4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3)
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride
Alkyl/Aryl Substitutions
- (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride Structure: Methylthio (-SMe) and methyl groups at positions 5 and 4, respectively.
2-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]ethanamine Dihydrochloride
Pyridine Ring Modifications
- [5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride Structure: Triazolyl substituent on pyridine (position 5). Properties: Increased hydrogen-bonding capacity (Molecular Weight: 211.65) . Applications: Potential dual-targeting in drug discovery due to dual heterocycles.
Salt Form Variations
- (5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride Structure: Cyclopropyl and methyl groups on triazole; dihydrochloride salt. Properties: Dihydrochloride form may enhance aqueous solubility compared to monohydrochloride analogs .
Data Table: Key Properties of Selected Analogs
*Calculated based on molecular formula C₈H₁₀ClN₅.
Q & A
Q. Key Reagents/Conditions :
| Step | Reagents | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| Cyclization | Hydrazine derivatives, nitriles | Methanol | 60–80°C | Controlled pH (basic) |
| Alkylation | Alkyl halides (e.g., methyl iodide) | DMF/THF | RT–50°C | Excess halide, inert atmosphere |
How is structural characterization performed for this compound?
Answer:
- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement (e.g., bond angles, torsion angles) .
- Spectroscopy :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1 for C₉H₁₀N₅Cl) .
What strategies are recommended for resolving contradictions in crystallographic vs. computational structural data?
Answer:
- Validation Tools : Cross-check SHELXL-refined structures with DFT-optimized models (e.g., Gaussian09) to identify discrepancies in bond lengths/angles .
- Dynamic Analysis : Perform molecular dynamics (MD) simulations to assess flexibility of the methanamine side chain, which may explain deviations .
- Statistical Metrics : Use R-factors and residual density maps to evaluate crystallographic data quality .
How can researchers optimize synthesis yields for derivatives of this compound?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation steps to enhance reactivity .
- Catalysis : Introduce Pd/Cu catalysts for cross-coupling reactions at the pyridinyl ring .
- Purification : Use gradient column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate pure hydrochloride salts .
What methodologies are used to evaluate its biological activity?
Answer:
- In Vitro Assays :
- Mechanistic Studies :
How should researchers address impurities in the final product?
Answer:
- HPLC Analysis : Use a C18 column (ACN/water + 0.1% TFA) to detect byproducts (e.g., unreacted triazole precursors) .
- Recrystallization : Purify from hot ethanol/water mixtures (80:20 v/v) to remove hydrophilic impurities .
- Ion Exchange : Treat with Amberlite IRA-400 resin to eliminate excess chloride ions .
What advanced techniques are used to study its reactivity?
Answer:
- Kinetic Studies : Monitor sulfanyl group oxidation (e.g., H₂O₂-mediated) via UV-Vis spectroscopy .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track triazole ring transformations using 2D NMR .
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior of the pyridinyl moiety .
How can computational modeling guide derivative design?
Answer:
- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on pyridinyl) with bioactivity .
- ADMET Prediction : SwissADME to optimize logP (<3) and blood-brain barrier penetration .
- Fragment-Based Design : Merge triazole cores with known pharmacophores (e.g., benzothiazoles) via docking-guided synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
